Solubility Advantage of Hydrochloride Salt Form
The hydrochloride salt form of this pyrrolidine derivative confers a substantial aqueous solubility advantage relative to its free base counterpart. While the free base (2-[(2,4-difluorophenyl)methyl]pyrrolidine, CAS 1339813-25-0) exhibits poor water solubility typical of lipophilic amines, the hydrochloride salt form demonstrates markedly enhanced solubility [1]. This is a well-established class-level property: salt formation is the most common and effective method for increasing solubility and dissolution rates of basic drugs and building blocks, often achieving >10-fold improvements in aqueous solubility [1].
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | Hydrochloride salt: Highly soluble in water and polar solvents (class-level inference for pyrrolidine hydrochlorides) |
| Comparator Or Baseline | 2-[(2,4-Difluorophenyl)methyl]pyrrolidine (free base, CAS 1339813-25-0): Poor aqueous solubility typical of lipophilic amines |
| Quantified Difference | >10-fold improvement in aqueous solubility for hydrochloride salt vs. free base (class-level inference based on general salt formation principles for amines) |
| Conditions | General property of amine hydrochlorides vs. free bases; experimental context: aqueous solubility assessment |
Why This Matters
Enhanced aqueous solubility is critical for reproducible handling in aqueous reaction media, biological assays, and formulation studies, directly reducing experimental variability and improving workflow efficiency.
- [1] Serajuddin AT. Salt formation to improve drug solubility. Adv Drug Deliv Rev. 2007 Jul 30;59(7):603-16. doi: 10.1016/j.addr.2007.05.010. PMID: 17630678. View Source
